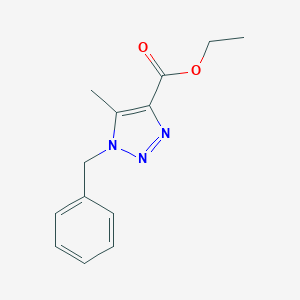

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

Vue d'ensemble

Description

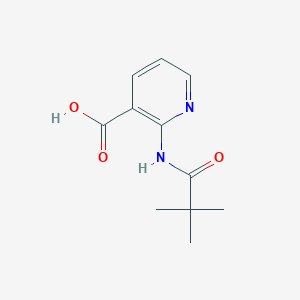

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules .

Synthesis Analysis

The synthesis of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has been achieved using Microwave Assisted Organic Synthesis (MAOS). This method involves a two-stage process where benzyl azide is first formed from the reaction between sodium azide and benzyl bromide. The second stage involves the reaction of the benzyl azide with ethyl acetoacetate in the presence of a catalytic base, potassium carbonate, to form the desired triazole . This method is advantageous due to its efficiency and the ability to yield the product in a relatively short time with moderate chemical yields.

Molecular Structure Analysis

The molecular structure of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has been elucidated using various spectroscopic techniques, including mass spectroscopy, IR, 1H NMR, and 13C NMR. These techniques confirmed the presence of the triazole ring and the substituents as described in the compound's name .

Chemical Reactions Analysis

The triazole core of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate can participate in various chemical reactions due to the presence of reactive functional groups. The carboxylate group, in particular, offers a site for further functionalization and can be transformed into other functional groups, which is advantageous for the synthesis of a wide range of derivatives .

Physical and Chemical Properties Analysis

The physical properties of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate include a melting point range of 75-77 °C. The chemical properties are highlighted by its corrosion inhibition activity on carbon steel, which was tested using Electrochemical Impedance Spectroscopy (EIS). The compound showed a high corrosion inhibition efficiency at a concentration of 70 ppm and a temperature of 45 °C, indicating its potential as a corrosion inhibitor .

Case Studies

The compound's application as a corrosion inhibitor was studied, and it was found to have an inhibition efficiency of 91.54% under certain conditions. The adsorption mechanism of the compound on the metal surface was determined to be semi-chemisorption or semi-physiosorption, based on the Langmuir adsorption isotherm .

Applications De Recherche Scientifique

Synthesis and Preparation

- An improved procedure for preparing substituted 1-benzyl-1H-1,2,3-triazoles, including Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, was developed, providing improved yields and extending the scope of the Dimroth Reaction (Cottrell et al., 1991).

Corrosion Inhibition Activity

- Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate synthesized using Microwave Assisted Organic Synthesis showed significant corrosion inhibition activity on carbon steel, demonstrating its potential in industrial applications (Insani et al., 2015).

Molecular and Crystal Structure Studies

- Studies on the molecular and crystal structures of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate derivatives provide insights into their chemical properties and potential applications (Horton et al., 1997, Boechat et al., 2010).

Application in Catalytic Processes

- Half-sandwich Ruthenium(II) complexes of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate based ligands demonstrated efficient catalytic oxidation and transfer hydrogenation processes (Saleem et al., 2013).

NMR Spectroscopy Analysis

- NMR spectroscopy of substituted 1,2,3-triazoles, including Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, contributed to understanding their structural and electronic properties (Sun et al., 1998).

Antimicrobial Activity

- Certain derivatives of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibited antimicrobial activity, suggesting potential applications in medicinal chemistry (Holla et al., 2005).

Safety And Hazards

Orientations Futures

The future directions for research on Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given their versatile nature, 1,2,3-triazole compounds are of interest in various fields, including medicinal chemistry and materials science .

Propriétés

IUPAC Name |

ethyl 1-benzyl-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(2)16(15-14-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERCUHLDCICKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377510 | |

| Record name | Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

133992-58-2 | |

| Record name | Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)

![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)